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Stainless steel powder, type 316

Corrosion Engineering Powder Metallurgy Marine Applications

For components exposed to chlorides (seawater, chemical reactors), Type 316 powder is the necessary upgrade over economical 304 powders. The 2.0-3.0% Mo addition delivers a tenfold improvement in uniform corrosion rate (0.001 vs. 0.01 mm/year in 3.5% NaCl) and a PREN of 24-28 vs. 19. - Gas-atomized spherical morphology ensures consistent flowability (Hall flow ~21 s/50g) for L-PBF, MIM, and press-and-sinter PM. - Low-carbon 316L variant (≤0.03% C) eliminates intergranular corrosion risk after welding or high-temperature sintering. - Compressibility advantage over 17-4 PH: achieves ~97% relative density at 1200 °C, yielding 524 MPa UTS with 85% elongation for tough, corrosion-resistant PM parts. - Medical-grade lots certified to ASTM F138 (UNS S31673) for surgical implants and instruments.

Molecular Formula C27H36ClN5O3
Molecular Weight 514.1 g/mol
Cat. No. B8112652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStainless steel powder, type 316
Molecular FormulaC27H36ClN5O3
Molecular Weight514.1 g/mol
Structural Identifiers
SMILESCCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl
InChIInChI=1S/C27H35N5O3.ClH/c1-3-19-13-21(25(33)31-16-18-9-11-20(12-10-18)24(28)29)32-23(19)22(35-2)15-27(30,26(32)34)14-17-7-5-4-6-8-17;/h4-12,19,21-23H,3,13-16,30H2,1-2H3,(H3,28,29)(H,31,33);1H/t19-,21?,22+,23+,27+;/m1./s1
InChIKeyHDSUFZKBUUJDGC-MMVKSQEVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 0.9 kg / 10 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





316 Stainless Steel Powder: Composition, Specifications, and Baseline Characteristics


Type 316 stainless steel powder is an austenitic chromium-nickel-molybdenum alloy designed for powder metallurgy (PM), metal injection molding (MIM), and additive manufacturing (AM) applications. Its composition, typically conforming to ASTM F138 (UNS S31673) for surgical implant applications [1], includes approximately 16.0–18.0% Cr, 10.0–14.0% Ni, and 2.0–3.0% Mo [2], with the molybdenum addition being the defining feature that distinguishes it from the more basic Type 304 (18Cr-8Ni) alloy. Commercial powders are typically gas-atomized to achieve spherical morphology for improved flowability, with particle size distributions optimized for specific processes such as laser powder bed fusion (L-PBF) (15–53 µm) or binder jetting [3][4]. The material is non-magnetic in the annealed condition, cannot be hardened by heat treatment, and exhibits a fully austenitic microstructure [5].

Why 304, 316L, and 17-4 PH Powders Cannot Simply Replace Type 316 Powder in Critical Applications


In powder-based manufacturing processes, the selection of a specific stainless steel powder grade is not a simple matter of substituting one austenitic or martensitic alloy for another. The performance of a finished component is a complex function of the powder's intrinsic chemistry (which dictates corrosion resistance), its mechanical properties post-consolidation, and its process-specific behavior (e.g., flowability, compressibility, sinterability). For instance, while Type 304 powder is more economical, its lack of molybdenum renders it unsuitable for chloride-containing environments, where Type 316 powder is specified [1]. Conversely, the low-carbon variant, 316L powder, is preferred over standard 316 for welded or high-temperature sintered applications to mitigate intergranular corrosion from chromium carbide precipitation, a critical nuance governed by a narrow carbon specification difference [2]. Furthermore, choosing a high-strength martensitic powder like 17-4 PH over 316 involves a fundamental trade-off: significantly higher hardness and strength come at the cost of reduced ductility and inferior corrosion resistance, particularly in aggressive chemical media [3]. The following quantitative evidence establishes the precise, measurable performance deltas that justify the specific selection of Type 316 powder over these close analogs.

Quantitative Differentiation Evidence for Type 316 Stainless Steel Powder vs. Analogs


Corrosion Rate in Chloride Environments: 316 vs. 304 Powder

Type 316 stainless steel powder (and its low-carbon variant 316L) demonstrates a tenfold reduction in uniform corrosion rate compared to Type 304 powder in a 3.5% NaCl solution, a standard simulated seawater environment [1]. This difference is attributed to the presence of 2-3% molybdenum in 316, which stabilizes the passive film against chloride attack, whereas 304 lacks this alloying element. This is further quantified by the Pitting Resistance Equivalent Number (PREN), a predictive metric for localized corrosion resistance, where 316 achieves a PREN of approximately 24-28, compared to 304's baseline PREN of approximately 19 [2].

Corrosion Engineering Powder Metallurgy Marine Applications

Intergranular Corrosion Resistance and Weldability: 316 vs. 316L Powder

The critical distinction between Type 316 and Type 316L powder lies in their maximum allowable carbon content. Standard 316 powder permits up to 0.08% carbon, whereas the 'L' designation in 316L powder signifies a lower maximum carbon content of 0.03% [1][2]. This compositional difference has profound implications for manufacturing processes involving thermal cycling, such as welding or high-temperature sintering. During heating in the 425-815°C range, the higher carbon content in 316 can lead to the precipitation of chromium carbides at grain boundaries, depleting the adjacent regions of chromium and making them susceptible to intergranular corrosion (sensitization) [3].

Welding Metallurgy Additive Manufacturing Corrosion Science

Hardness and Compressibility in Powder Metallurgy: 316L vs. 17-4 PH Powder

In conventional press-and-sinter powder metallurgy (PM), the inherent hardness of the powder particles directly influences compaction behavior and the achievable green density. Research comparing austenitic 316L powder to martensitic 17-4 PH powder shows a stark contrast: 17-4 PH powder is approximately four times harder than 316L powder [1]. This high particle hardness translates to poorer compressibility. Under an identical high compaction pressure of 1.6 GPa, 17-4 PH powder achieved a relative green density increase of 10%, whereas the softer 316L powder only saw a 6% increase, indicating a greater inherent resistance to densification for the martensitic grade [1]. This leads to distinct differences in final sintered density; 316L reached a high relative density of ~97% at a sintering temperature of 1200°C, demonstrating its superior sinterability compared to the harder 17-4 PH [1].

Powder Compaction Conventional Powder Metallurgy Materials Processing

Mechanical Property Trade-offs: Ductility of 316L vs. Strength of 17-4 PH Powder

When fabricated via sinter-based additive manufacturing (FFF/MIM hybrid), 316L stainless steel produces components with mechanical properties characteristic of an annealed austenitic alloy: high ductility and moderate strength. Data from a study using a sinter-based extrusion AM process show 316L achieving a tensile strength of 524 MPa and an exceptional elongation after fracture of 85% [1]. In stark contrast, 17-4 PH stainless steel, a precipitation-hardening martensitic alloy, is selected for its high strength. For example, selective laser melted (SLM) 17-4 PH can achieve tensile strengths up to 1,323 MPa [2], more than double that of 316L. However, this strength comes at a significant penalty in ductility, with elongation values typically ranging from 12-16% [3], representing a roughly fivefold decrease in elongation capacity compared to the 316L AM material.

Mechanical Properties Additive Manufacturing Material Selection

Flowability and Spreadability for Additive Manufacturing: 316L Powder Process Stability

Consistent powder flowability is paramount for achieving high-density, defect-free parts in laser powder bed fusion (L-PBF) processes. Standardized testing via the Hall flowmeter (ASTM B213) provides a quantitative measure of this critical process parameter. For Type 316L powder, a typical Hall flow rate is approximately 21.4 s/50g [1]. Critically, studies on powder reuse have demonstrated that this flowability remains highly stable even after 25 reuse cycles, with only a negligible change to 20.6 s/50g [1]. This stability is essential for ensuring uniform powder spreading and consistent layer thickness, which directly impacts final part density and mechanical property repeatability. Some national standards for AM-grade powder further specify a flowability requirement of ≤18 s/50g for premium 316L materials [2].

Additive Manufacturing Laser Powder Bed Fusion Powder Rheology

Biocompatibility and Regulatory Compliance: ASTM F138 Grade 316L Powder for Medical Devices

For implantable medical devices, material selection is governed by strict regulatory standards that define chemical composition, mechanical properties, and cleanliness. Type 316L powder intended for surgical implants must conform to ASTM F138 (Standard Specification for Wrought 18Cr-14Ni-2.5Mo Stainless Steel Bar and Wire for Surgical Implants, UNS S31673) or the equivalent ISO 5832-1 standard [1][2]. This standard imposes tighter controls on composition, particularly on carbon (≤0.030%) and impurities, to ensure biocompatibility and corrosion resistance in the physiological environment [3]. While both 316 and 316L may meet general corrosion resistance requirements, only powder certified to ASTM F138 is validated for long-term implantation, as it assures no leachable substances will be present in cytotoxic concentrations [2].

Biomaterials Medical Device Manufacturing Regulatory Compliance

Evidence-Backed Application Scenarios for Type 316 Stainless Steel Powder


Marine and Chemical Processing Components Requiring High Pitting Resistance

For parts exposed to chloride-rich environments, such as seawater pumps, valve bodies, or chemical reactor components, Type 316 powder is the necessary selection over the more common Type 304 powder. The quantitative justification is a tenfold improvement in uniform corrosion rate in 3.5% NaCl solution (0.001 mm/year for 316 vs. 0.01 mm/year for 304) [1] and a significantly higher PREN value (24-28 vs. 19) [2]. This ensures a longer service life and reduced maintenance, directly impacting total lifecycle cost. Procurement should specify the molybdenum content of 2.0-3.0% to guarantee this performance.

Laser Powder Bed Fusion (L-PBF) of Corrosion-Resistant Parts with Post-Process Welding

In additive manufacturing of complex metal parts that will be subsequently welded into an assembly, Type 316L powder is the required grade. Its low carbon content (0.03% max) prevents chromium carbide precipitation and the associated intergranular corrosion (sensitization) in the heat-affected zone [3][4]. Standard 316 powder (0.08% C max) carries a high risk of this failure mode. For procurement, certification to ASTM F3184 for AM feedstock ensures the powder meets necessary size distribution and flowability requirements (e.g., Hall flow ~21 s/50g) for consistent L-PBF processing [5][6].

Conventional Press-and-Sinter Powder Metallurgy (PM) for Complex, Ductile Parts

For high-volume production of small, complex PM components like gears, cams, and structural brackets, 316L powder offers a superior balance of compressibility and final properties compared to harder alloys like 17-4 PH. The lower particle hardness of 316L allows for higher green densities at moderate compaction pressures, reducing tool wear [7]. Parts sintered at 1200°C can achieve ~97% relative density, resulting in a material with high ductility (85% elongation) and adequate strength (524 MPa tensile strength) [8][7]. This makes it ideal for applications where toughness and corrosion resistance are prioritized over ultimate strength.

Surgical Implants and Medical Devices Requiring Regulatory Compliance

For any application involving long-term contact with human tissue, such as orthopaedic implants, surgical instruments, or dental devices, procurement must be limited to Type 316L powder certified to ASTM F138 (UNS S31673) [9][10]. This standard provides the necessary regulatory assurance of biocompatibility and controlled composition to prevent adverse tissue reactions. The high ductility and good corrosion resistance of this alloy in physiological fluids, as supported by its mechanical properties and molybdenum content, make it a validated and trusted material for medical manufacturing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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